molecular formula C15H12ClN3O3S B2936776 (5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-81-6

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2936776
CAS RN: 2034414-81-6
M. Wt: 349.79
InChI Key: INLXQNWBBYANKE-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the target chemical have been synthesized and evaluated for their potential as anti-inflammatory and antibacterial agents. For instance, novel pyrazoline derivatives, including those with furan and chlorophenyl components, have shown significant in vivo anti-inflammatory and in vitro antibacterial activities (Ravula et al., 2016). These compounds were identified through methods like microwave-assisted synthesis, highlighting the efficiency and environmental benefits of this approach.

Antioxidant Properties

Research into chalcone derivatives that share structural similarities with the target molecule reveals their potential as antioxidants. A specific study synthesized a series of derivatives and found them to exhibit promising in vitro antioxidant activities, with molecular docking studies supporting their potential interactions with key biological targets (Prabakaran et al., 2021).

Apoptosis Induction in Cancer Therapy

A derivative with the chlorothiophenyl and oxadiazole moieties has been identified as a novel inducer of apoptosis, specifically targeting breast and colorectal cancer cell lines. Such compounds have been shown to arrest cells in the G1 phase, followed by apoptosis induction, making them potential candidates for cancer therapy (Zhang et al., 2005).

Crystal and Molecular Structure Analysis

Studies on crystal and molecular structures of related compounds help in understanding the interactions that govern their stability and reactivity. For example, the analysis of isomorphous methyl- and chloro-substituted heterocyclic compounds has provided insights into their crystal packing and the role of non-covalent interactions in their supramolecular architecture (Swamy et al., 2013).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(22-18-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLXQNWBBYANKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.